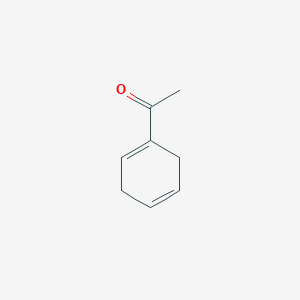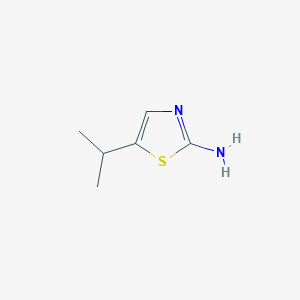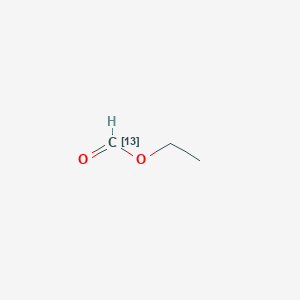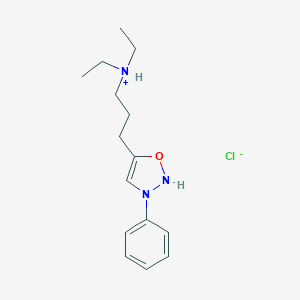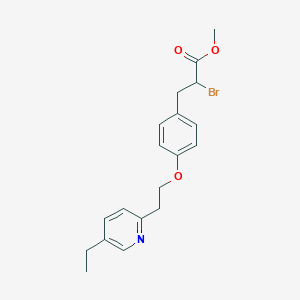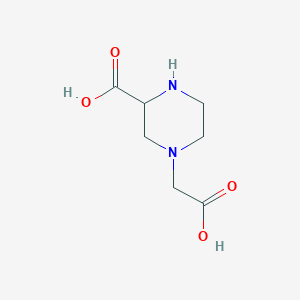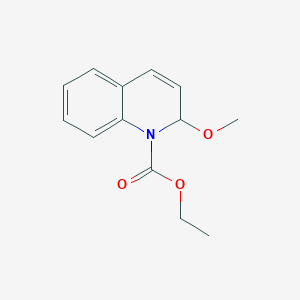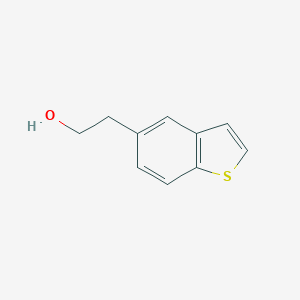
2-(1-Benzothiophen-5-yl)ethan-1-ol
Übersicht
Beschreibung
Benzothiophene derivatives, including 2-(1-Benzothiophen-5-yl)ethan-1-ol, are of significant interest due to their structural similarity to biologically active compounds and their utility in various chemical synthesis contexts. The research explores their synthesis pathways, structural characteristics, and the impact of these features on their physical and chemical behaviors.
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves palladium-catalyzed or radical-promoted heterocyclodehydration of precursors such as 1-(2-mercaptophenyl)-2-yn-1-ols, yielding various benzothiophene derivatives with high selectivity and efficiency (The Journal of organic chemistry, 2011). Copper(I) iodide-catalyzed synthesis from related thiophene compounds is another method, showcasing the versatility in synthetic approaches to access this chemical space (Russian Journal of Organic Chemistry, 2015).
Molecular Structure Analysis
Detailed molecular structure analysis, including X-ray diffraction and spectroscopic methods, reveals the intricate geometries and electronic structures of benzothiophene derivatives. These analyses are crucial for understanding the reactivity and potential applications of these compounds (Journal of Molecular Structure, 2018).
Chemical Reactions and Properties
Benzothiophene derivatives undergo various chemical reactions, influenced by their unique structural features. These reactions include heterocyclodehydration, addition to alkenes, and cyclization, leading to a broad range of functionalized products with potential applicability in medicinal chemistry and materials science (Phosphorus, Sulfur, and Silicon and the Related Elements, 2011).
Physical Properties Analysis
The physical properties of benzothiophene derivatives, such as melting points, solubility, and stability, are closely related to their molecular structures. These properties are essential for determining the conditions under which these compounds can be used in practical applications (ACS applied materials & interfaces, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, potential for functionalization, and interaction with various reagents, underscore the versatility of benzothiophene derivatives. These properties are pivotal for their incorporation into complex molecules for pharmaceuticals, agrochemicals, and organic electronic devices (Synthetic Metals, 2014).
Wissenschaftliche Forschungsanwendungen
Overview of Benzothiazepine Derivatives
Benzothiazepine derivatives, closely related to 2-(1-Benzothiophen-5-yl)ethan-1-ol, are prominent in drug research due to their diverse bioactivities. These compounds are well-known for their applications across various therapeutic areas, including coronary vasodilation, tranquilization, antidepressants, antihypertensive agents, and calcium channel blockers. Their pharmacological significance is underscored by their structure-activity relationship, enabling the development of new compounds with enhanced efficacy and safety profiles (Dighe et al., 2015).
Benzothiazole in Medicinal Chemistry
Benzothiazole and its derivatives are recognized for their pharmacological diversity, including antimicrobial, anti-inflammatory, antidiabetic, and antitumor activities. The structural simplicity and synthetic accessibility of benzothiazole moieties facilitate the exploration of chemical libraries aimed at discovering new therapeutic agents. This adaptability makes benzothiazole a key scaffold in medicinal chemistry, offering a pathway to novel drug development (Bhat & Belagali, 2020).
Application in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives, related to benzothiazepine frameworks, have emerged as versatile supramolecular building blocks. Their utility spans nanotechnology, polymer processing, and biomedical applications, driven by their ability to self-assemble into one-dimensional, nanometer-sized structures. The multifaceted nature of these compounds demonstrates the potential of benzothiazepine-related structures in creating complex molecular assemblies (Cantekin et al., 2012).
Eigenschaften
IUPAC Name |
2-(1-benzothiophen-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZAQLDIEKUEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475151 | |
| Record name | 2-(1-Benzothiophen-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzothiophen-5-yl)ethan-1-ol | |
CAS RN |
96803-30-4 | |
| Record name | 2-(1-Benzothiophen-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B24594.png)
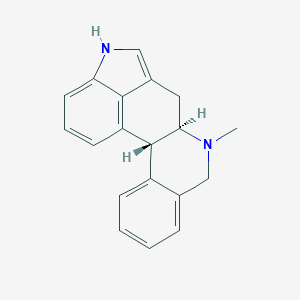
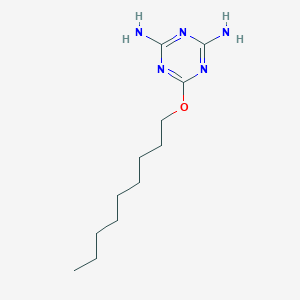
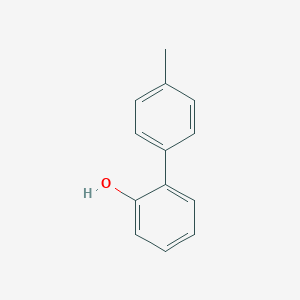
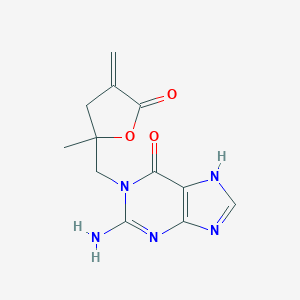
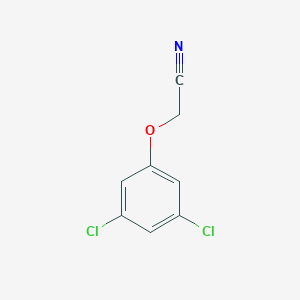
![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)
